molecular formula C31H31N7O5S3 B2455115 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 309968-58-9

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2455115
CAS RN: 309968-58-9
M. Wt: 677.81
InChI Key: IWXKTNOYQNCLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several notable functional groups, including a benzo[d]thiazol-2-ylamino group, a 1,2,4-triazol-3-yl group, and a morpholinosulfonyl group. These groups are common in many biologically active compounds and could potentially confer a variety of properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reactants present. Compounds with similar structures have been involved in a variety of reactions, including condensation and cyclization .

Scientific Research Applications

Fluorescent Compounds

The compound is used in the design of fluorescent compounds . The study of the relationships between their structures and absorption/fluorescence properties has led to the development of compounds with excellent physical properties .

In Vivo NIR-II Imaging

The compound has been used in the development of small-molecule based NIR-II (1000–1700 nm) dyes . These dyes are highly promising candidates for in vivo molecular imaging because of their high biocompatibility, fast excretion, and high clinical translation ability .

Prostate Cancer Imaging

The compound has been used in the development of a small peptide-based NIR-II probe for targeted cancer imaging . This probe has been used for highly specific gastrin-releasing peptide receptor (GRPR) targeted NIR-II imaging of prostate cancer in living mice .

Optoelectronics

The compound has potential applications in optoelectronics . The mechanism of solvent effects on the compound can help to develop new products in this field .

Analytical Tools

The compound can be used in the development of analytical tools . Understanding the solvent effects on the compound can lead to the development of more effective analytical tools .

Excited State Intramolecular Proton Transfer (ESIPT)

The compound has been studied for its excited state intramolecular proton transfer (ESIPT) properties . This property makes the compound display dual fluorescence (vinyl alcohol emission and ketone emission) in solution, while it only shows one type of emission in solid thin films .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and biological activity. Compounds with similar structures have been extensively studied for their potential uses in medicinal chemistry and other fields .

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N7O5S3/c1-20-7-8-21(2)25(17-20)38-27(35-36-31(38)44-19-28(39)34-30-33-24-5-3-4-6-26(24)45-30)18-32-29(40)22-9-11-23(12-10-22)46(41,42)37-13-15-43-16-14-37/h3-12,17H,13-16,18-19H2,1-2H3,(H,32,40)(H,33,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXKTNOYQNCLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

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